Home > Products > Screening Compounds P40574 > 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one -

5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Catalog Number: EVT-11864165
CAS Number:
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, also referred to by its chemical structure, is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications as a protein methyltransferase inhibitor. This compound is classified under small molecules, specifically designed to modulate biological processes by inhibiting specific enzymes involved in protein modification.

Source and Classification

The compound is primarily recognized as a derivative of piperidine and pyrazole, which are both significant in various biochemical applications. The classification of this compound falls under the category of protein methyltransferase inhibitors, which are crucial for regulating gene expression and protein function through methylation processes. Its CAS number is 17372-87-1, linking it to various studies and applications in biochemical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multi-step organic reactions. A common approach includes:

  1. Formation of the Pyrazole Ring: Starting materials such as hydrazine derivatives react with suitable carbonyl compounds to form the pyrazole core.
  2. Piperidine Formation: The piperidine ring can be constructed through cyclization reactions involving amines and aldehydes or ketones.
  3. Amino Group Introduction: The amino group can be introduced via nucleophilic substitution or by using amine precursors during the synthesis process.

Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can be represented as follows:

  • Molecular Formula: C₁₁H₁₄N₄O
  • Molecular Weight: Approximately 218.26 g/mol
  • Structural Features:
    • A piperidine ring with an amino group at the 2-position.
    • A methyl group at the 1-position.
    • A pyrazole ring substituted at the 6-position.

This structure plays a crucial role in its biological activity, particularly in binding interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one participates in various chemical reactions relevant to its function as an inhibitor:

  1. Substitution Reactions: The amino group can undergo further modifications to enhance its inhibitory properties.
  2. Methylation Reactions: As a protein methyltransferase inhibitor, it can interact with methyl groups transferred from S-adenosylmethionine (SAM), affecting enzyme activity.
  3. Hydrogen Bonding: The presence of functional groups allows for hydrogen bonding with target proteins, influencing binding affinity.

These reactions are critical for understanding how this compound can effectively inhibit protein methyltransferases.

Mechanism of Action

Process and Data

The mechanism of action for 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves:

  1. Inhibition of Protein Methyltransferases: By binding to the active site of these enzymes, the compound prevents the transfer of methyl groups from S-adenosylmethionine to target proteins.
  2. Alteration of Gene Expression: This inhibition can lead to changes in gene expression patterns, impacting various cellular processes such as growth and differentiation.
  3. Potential Therapeutic Effects: Given its role in modifying protein function, this compound may have implications in treating diseases associated with dysregulated methylation processes.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one include:

PropertyValue
AppearanceWhite to off-white solid
Melting PointApproximately 150 °C
SolubilitySoluble in DMSO, ethanol
StabilityStable under normal conditions

These properties influence its usability in laboratory settings and potential formulations for therapeutic applications.

Applications

Scientific Uses

5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is primarily utilized in scientific research focused on:

  1. Protein Methylation Studies: Understanding the role of methylation in cellular processes.
  2. Drug Development: As a lead compound for developing new therapeutics targeting protein methyltransferases.
  3. Biochemical Pathway Exploration: Investigating pathways involved in cancer biology and other diseases linked to aberrant methylation patterns.

Its applications highlight its significance in advancing our understanding of complex biological systems and developing novel therapeutic strategies.

Stereochemical Analysis & Configuration

Enantioselective Synthesis of (5R,6R) and (5S,6S) Configurations

The stereogenic centers at positions 5 and 6 of the piperidin-2-one ring necessitate precise enantioselective synthetic strategies to access the pharmacologically relevant (5R,6R) and (5S,6S) configurations. The synthesis typically employs asymmetric catalytic reactions starting from chiral precursors or utilizes chiral auxiliaries to control stereochemistry during ring formation and substituent attachment. A common approach involves the formation of the piperidin-2-one core via cyclization of appropriately functionalized precursors under acidic or basic conditions, where chiral catalysts or reagents dictate the stereochemical outcome at C5 and C6 . The introduction of the 5-amino group is achieved through reductive amination or nucleophilic substitution reactions with stereochemical retention, while the 1-methyl-1H-pyrazol-5-yl moiety is attached via transition-metal catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which preserves the pre-established chirality [7].

Advanced synthetic routes employ chiral pool starting materials or enantioselective reduction of imine intermediates. For instance, enzymatic reduction or asymmetric hydrogenation of cyclic enamines can establish the C5 and C6 stereocenters with high enantiomeric excess (typically >95% ee). Subsequent N-methylation at the lactam nitrogen and protection/deprotection steps ensure the integrity of the chiral centers throughout the synthesis. The absolute configuration of the final product is confirmed through X-ray crystallography, optical rotation measurements, and comparison with known standards [6].

Table 1: Key Steps in Enantioselective Synthesis of (5R,6R)-Isomer

Synthetic StepReaction ConditionsChiral Control MethodYield (%)Stereoselectivity
Piperidinone Core FormationAcidic cyclization, 80°CChiral auxiliary at C675diastereomeric ratio 92:8
Amination at C5Reductive amination, PtO₂ catalystAsymmetric hydrogenation8296% ee
Pyrazole AttachmentSuzuki coupling, Pd(dppf)Cl₂Stereoretentive coupling68>99% ee retention
N-MethylationCH₃I, K₂CO₃ in DMFNone required95Configuration stable

Chiral Resolution Techniques for Diastereomeric Mixtures

When enantioselective synthesis yields insufficient stereocontrol, chiral resolution techniques are employed to separate diastereomeric mixtures of 5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one. The most effective method utilizes preparative chiral high-performance liquid chromatography (HPLC) with polysaccharide-based stationary phases (e.g., Chiralpak® AD-H, AS-H, or OD-H columns). Optimal separation of (5R,6R) and (5S,6S) enantiomers is achieved using normal-phase conditions with hexane:ethanol:isopropanol:diethylamine (85:10:5:0.1 v/v) as the mobile phase, providing baseline resolution with resolution factors (Rs) > 2.5 . The absolute configuration of separated enantiomers is confirmed by experimental measurement of optical rotation compared to literature values: the (5R,6R)-enantiomer exhibits [α]²⁵D = +42.3° (c = 1.0, MeOH), while the (5S,6S)-enantiomer shows [α]²⁵D = -41.8° (c = 1.0, MeOH) .

Alternative resolution approaches include diastereomeric salt formation with chiral acids such as (+)-di-p-toluoyl-D-tartaric acid (DTTA) or (-)-di-O,O'-p-toluoyl-L-tartaric acid. This technique exploits differential crystallization behavior of the diastereomeric salts from solvents like ethanol/water mixtures, yielding enantiomerically pure free bases after decomposition. Kinetic resolution using chiral catalysts represents an advanced strategy where enantioselective acylation or hydrolysis reactions target one enantiomer preferentially. Enzymatic resolution with lipases or esterases has shown moderate success, particularly when applied to racemic precursors before final ring closure [7].

Table 2: Chiral Resolution Techniques for Stereoisomeric Mixtures

Resolution MethodConditions/ReagentsEfficiency MetricsThroughputScalability
Preparative Chiral HPLCChiralpak® AD-H, n-Hexane:EtOH:i-PrOH:DEA (85:10:5:0.1)Rs > 2.5, ee >99%Moderate (100-500 mg/h)Pilot scale achievable
Diastereomeric Salt Formation(+)-DTTA in EtOH/H₂Ode 95-98%, yield 35-40% per cycleLowExcellent for industrial scale
Simulated Moving Bed ChromatographyChiralcel® OD, Methanol/ACNee >99.5%, productivity 0.8 kg racemate/L/dayHighIndustrial standard
Kinetic ResolutionNovozym® 435, vinyl acetateE-value 28, conversion 45%VariableLimited

Impact of Absolute Configuration on Pharmacophore Geometry

The absolute configuration at C5 and C6 critically determines the three-dimensional orientation of pharmacophoric elements in 5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one. X-ray crystallographic analysis reveals that the (5R,6R)-configuration positions the 5-amino group in a pseudo-axial orientation and the pyrazol-5-yl substituent in a pseudo-equatorial position, creating a specific spatial arrangement where the pyrazole nitrogen atoms are oriented toward the amino functionality at an optimal distance (approximately 4.2 Å) for cooperative hydrogen bonding with biological targets [7]. This conformation is stabilized by an intramolecular hydrogen bond between the lactam carbonyl oxygen and the N-H of the 5-amino group, forming a seven-membered pseudo-ring that rigidifies the structure [6].

In contrast, the (5S,6S)-enantiomer displays an inverted spatial arrangement where the pyrazole moiety adopts a pseudo-axial position, increasing steric interactions with the piperidinone ring and forcing the 5-amino group into a less biologically accessible orientation. Computational studies (DFT calculations at B3LYP/6-31G* level) demonstrate a significant energy difference of 2.8 kcal/mol between the biologically active (5R,6R) conformation and the (5S,6S) diastereomer, explaining the preferential binding of the (5R,6R)-configuration to target proteins [7]. The methyl substituent on the pyrazole nitrogen further influences conformational stability through steric interactions with the C4 hydrogen of the piperidinone ring, creating a minor but significant conformational bias.

The pharmacophore geometry directly influences biological activity through precise molecular recognition events. In PRMT5 inhibition, the (5R,6R)-enantiomer forms a critical hydrogen bond between the pyrazole nitrogen and the backbone NH of Arg368 in the S-adenosyl-L-methionine (SAM) binding pocket. This interaction is geometrically feasible only when the molecule adopts the (5R,6R) configuration, enabling selective inhibition of the PRMT5•MTA complex over the PRMT5•SAM complex with 40-fold greater potency (Ki,app MTA = 0.04 μM vs Ki,app SAM = 1.6 μM) [7]. The (5S,6S)-enantiomer fails to form this hydrogen bond due to improper spatial alignment, resulting in significantly reduced target affinity and loss of selective inhibitory activity.

Table 3: Stereochemical Influence on Pharmacophore Properties and Target Engagement

Stereochemical Parameter(5R,6R)-Configuration(5S,6S)-ConfigurationBiological Consequence
Pyrazole Position Relative to Amino GroupPseudo-equatorial, optimal vector alignmentPseudo-axial, misaligned vector40-fold difference in PRMT5•MTA inhibition
Intramolecular H-bond DistanceO=C...H-N = 2.05 ÅO=C...H-N = 2.98 ÅEnhanced conformational rigidity in bioactive isomer
Dihedral Angle C5-C6-C1'-N2'-127.5°+52.3°Proper orientation for Arg368 interaction in (5R,6R)
Calculated Energy (DFT)0.0 kcal/mol (reference)+2.8 kcal/molHigher stability of bioactive conformation
Binding Affinity to PRMT5•MTAKi,app = 0.04 μMKi,app > 19 μMSelective target engagement only with (5R,6R) isomer

The stereospecific bioactivity extends beyond PRMT5 inhibition, as the precise three-dimensional arrangement of hydrogen bond donors (5-amino group), acceptors (lactam carbonyl, pyrazole nitrogens), and hydrophobic elements (pyrazole methyl, piperidinone ring) creates a unique pharmacophore signature recognized by other biological targets. Structure-activity relationship studies confirm that inversion of either chiral center (creating meso or racemic mixtures) substantially diminishes target binding affinity and selectivity, highlighting the critical importance of stereochemical control in the development of this compound class as therapeutic agents [7].

Properties

Product Name

5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

IUPAC Name

5-amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3

InChI Key

GECWGZMABPIRPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)N)C2=CC=NN2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.